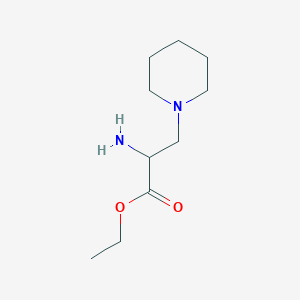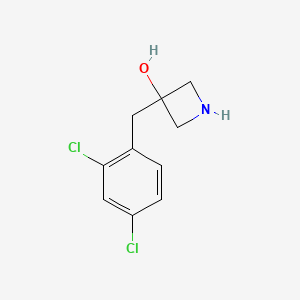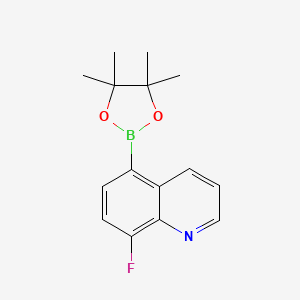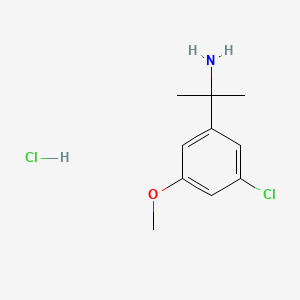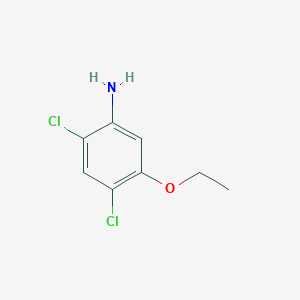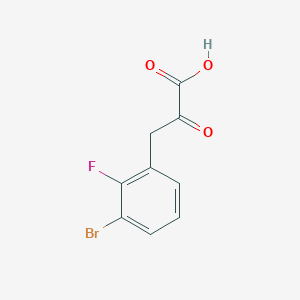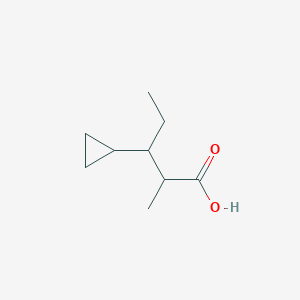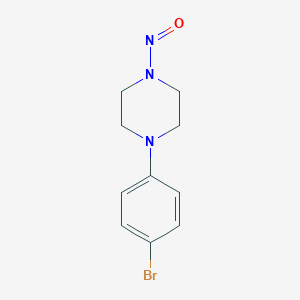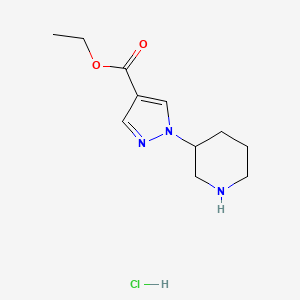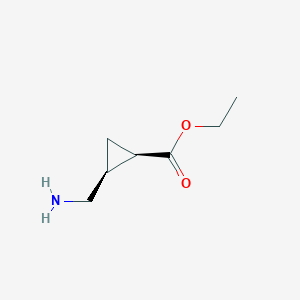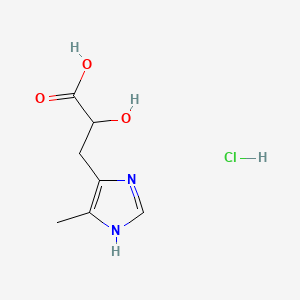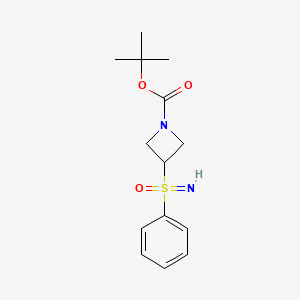![molecular formula C7H6ClF3N2O B15318225 [3-Chloro-4-(trifluoromethoxy)phenyl]hydrazine](/img/structure/B15318225.png)
[3-Chloro-4-(trifluoromethoxy)phenyl]hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-Chloro-4-(trifluoromethoxy)phenyl]hydrazine is an organic compound with the molecular formula C7H6ClF3N2O It is known for its unique chemical structure, which includes a trifluoromethoxy group and a hydrazine moiety
準備方法
The synthesis of [3-Chloro-4-(trifluoromethoxy)phenyl]hydrazine typically involves the reaction of 3-chloro-4-(trifluoromethoxy)aniline with hydrazine hydrate. The reaction is carried out under controlled conditions, often in the presence of a catalyst or under reflux to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
[3-Chloro-4-(trifluoromethoxy)phenyl]hydrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
[3-Chloro-4-(trifluoromethoxy)phenyl]hydrazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of [3-Chloro-4-(trifluoromethoxy)phenyl]hydrazine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The hydrazine moiety can form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar compounds to [3-Chloro-4-(trifluoromethoxy)phenyl]hydrazine include:
3-Chloro-4-(trifluoromethoxy)phenylacetonitrile: This compound has a similar trifluoromethoxy group but differs in its functional group, which is a nitrile instead of a hydrazine.
3-Chloro-4-(trifluoromethoxy)aniline: This compound is a precursor in the synthesis of this compound and shares a similar structure but lacks the hydrazine moiety. The uniqueness of this compound lies in its combination of the trifluoromethoxy group and hydrazine moiety, which imparts distinct chemical and biological properties.
特性
分子式 |
C7H6ClF3N2O |
|---|---|
分子量 |
226.58 g/mol |
IUPAC名 |
[3-chloro-4-(trifluoromethoxy)phenyl]hydrazine |
InChI |
InChI=1S/C7H6ClF3N2O/c8-5-3-4(13-12)1-2-6(5)14-7(9,10)11/h1-3,13H,12H2 |
InChIキー |
RKGVAEHDXKICPX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1NN)Cl)OC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


